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[City, State] – [Date] – A comprehensive analysis of the binding characteristics of TIM-063, a

potent kinase inhibitor, reveals a dual-specificity profile, targeting both Ca2+/calmodulin-

dependent protein kinase kinase (CaMKK) and Adaptor Protein 2-Associated Protein Kinase 1

(AAK1). This guide provides a detailed comparison of TIM-063's binding affinity with other

relevant kinase inhibitors, supported by experimental data and protocols for researchers,

scientists, and drug development professionals.

Initially developed as a selective, cell-permeable, and ATP-competitive inhibitor of CaMKK,

TIM-063 has demonstrated inhibitory activity against both CaMKKα and CaMKKβ isoforms.

Subsequent proteomic screening using a Kinobeads-based approach identified AAK1 as a

significant off-target of TIM-063.[1][2][3] This dual activity presents both opportunities and

challenges for its therapeutic application and underscores the importance of thorough off-target

profiling in drug discovery.

Comparative Binding Affinity
While direct kinetic data (k"on", k"off") for TIM-063 is not publicly available, a comparative

analysis of its binding affinity can be assembled from reported inhibition constants (IC50 and

Ki). The following tables summarize the available data for TIM-063 and other inhibitors

targeting CaMKK and AAK1, providing a quantitative basis for comparison.

Table 1: Comparative Affinity of TIM-063 and Competitor Inhibitors against CaMKK
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Compound Target IC50 (µM) Ki (µM)

TIM-063 CaMKKα 0.63 0.35

TIM-063 CaMKKβ 0.96 0.20

STO-609 CaMKKα/β ~0.1 Not Reported

Note: STO-609 is a commonly used CaMKK inhibitor and is included for comparative purposes.

Table 2: Comparative Affinity of TIM-063 and Other Inhibitors against AAK1

Compound Target IC50 (µM) KD (nM)

TIM-063 AAK1 8.51 Not Reported

TIM-098a AAK1 0.24 Not Reported

Sunitinib AAK1 Not Reported 11

Erlotinib AAK1 Not Reported 3.1

Note: TIM-098a is a derivative of TIM-063 developed for greater potency against AAK1.[1][2][3]

Sunitinib and Erlotinib are multi-targeted kinase inhibitors with known AAK1 activity.[4]

Experimental Protocols
The identification of AAK1 as an off-target of TIM-063 was achieved through a chemical

proteomics approach utilizing Kinobeads. This method is instrumental in identifying the cellular

targets of small molecule inhibitors.

Kinobeads-Based Target Identification
This protocol outlines the general workflow for identifying kinase targets of an inhibitor using

Kinobeads coupled with mass spectrometry.

Lysate Preparation: Cellular or tissue lysates are prepared to solubilize proteins, including

kinases.
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Competitive Binding: The lysate is pre-incubated with varying concentrations of the inhibitor

of interest (e.g., TIM-063) to allow for binding to its target kinases.

Kinobeads Pulldown: The lysate is then incubated with Kinobeads, which are sepharose

beads functionalized with a broad-spectrum kinase inhibitor. Kinases not bound by the test

inhibitor will bind to the Kinobeads.

Washing: The beads are washed to remove non-specifically bound proteins.

Elution: The bound kinases are eluted from the Kinobeads.

Mass Spectrometry Analysis: The eluted proteins are identified and quantified using liquid

chromatography-mass spectrometry (LC-MS). The degree of inhibition is determined by the

reduction in the amount of a specific kinase pulled down in the presence of the inhibitor

compared to a control.[5]

Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams illustrate

the signaling pathways of CaMKK and AAK1, and the experimental workflow for Kinobeads

screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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